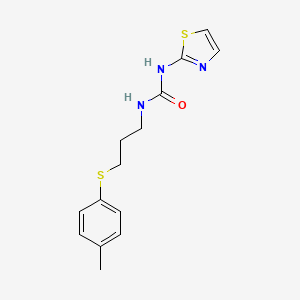1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea
CAS No.: 899969-07-4
Cat. No.: VC5099934
Molecular Formula: C14H17N3OS2
Molecular Weight: 307.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899969-07-4 |
|---|---|
| Molecular Formula | C14H17N3OS2 |
| Molecular Weight | 307.43 |
| IUPAC Name | 1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
| Standard InChI | InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18) |
| Standard InChI Key | RUFRMJDBVQAVCF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of three distinct moieties:
-
Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This scaffold is prevalent in bioactive molecules due to its electronic properties and hydrogen-bonding capacity .
-
Urea linkage: The group serves as a central connector, enabling hydrogen-bond interactions critical for molecular recognition .
-
3-(p-Tolylthio)propyl chain: A hydrophobic side chain featuring a sulfur-linked p-tolyl group (), which may enhance lipid solubility and membrane permeability .
The IUPAC name 1-(thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea explicitly defines substituent positions, avoiding ambiguity in structural interpretation .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 899969-07-4 | |
| Molecular Formula | ||
| Molecular Weight | 307.43 g/mol | |
| Purity | 98% (HPLC) |
Synthetic Pathways and Optimization
Reaction Design
While no explicit synthesis protocol for this compound is documented in the provided sources, analogous urea-thiazole hybrids are typically synthesized via:
-
Chalcone intermediate formation: Reaction of acetophenone derivatives with heterocyclic aldehydes under basic conditions .
-
Cyclocondensation: Treatment of chalcones with thiosemicarbazide in acidic media to form pyrazoline-thiazole hybrids .
-
Alkylation/Urea coupling: Introduction of the 3-(p-tolylthio)propyl group via nucleophilic substitution or carbodiimide-mediated coupling .
A hypothetical route could involve:
-
Step 1: Synthesis of 2-aminothiazole from thiourea and α-haloketones.
-
Step 2: Functionalization with 3-(p-tolylthio)propyl isocyanate under anhydrous conditions.
Physicochemical Properties
Stability and Solubility
Based on structural analogs:
-
Thermal stability: Urea derivatives generally decompose above 200°C, with melting points influenced by crystalline packing .
-
Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity, but limited aqueous solubility ( estimated) .
Table 2: Predicted Physicochemical Parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume